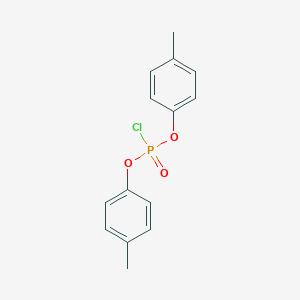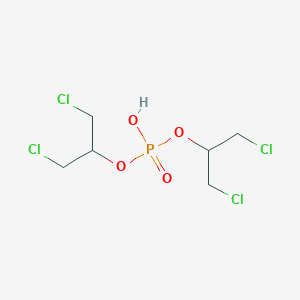
Octylphosphonic acid
Übersicht
Beschreibung
Octylphosphonic acid (OPA) is a basic building block used in the preparation of various pharmaceutical compounds and chemical products . It forms a self-assembled monolayer (SAM), which serves as a protective anti-corrosive phosphonate layer on a variety of surfaces .
Synthesis Analysis
OPA can be synthesized through a high-efficiency, three-component polymerization system involving benzoxazines, odorless isocyanides, and water . It can also be synthesized using a Newcrom A mixed-mode column and a mobile phase consisting of water and acetonitrile (MeCN) with a formic acid buffer .Molecular Structure Analysis
The molecular formula of OPA is C8H19O3P . It has an average mass of 194.208 Da and a mono-isotopic mass of 194.107178 Da .Chemical Reactions Analysis
OPA participates in various chemical reactions, leveraging its phosphonic acid group. It acts as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its efficiency and reusability as a heterogeneous catalyst .Physical And Chemical Properties Analysis
OPA is a colorless liquid. It has a density of 1.1±0.1 g/cm3, a boiling point of 327.5±25.0 °C at 760 mmHg, and a flash point of 151.8±23.2 °C . It has a molar volume of 179.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Defect Passivation in Perovskite Devices
OPA has been used as an additive in perovskite devices to improve their efficiency and stability . The association between the OPA molecule and the perovskite film has been revealed at the molecular level. Chemical nanoimaging showed that OPA additives were primarily filled at the edges of the perovskite grain boundaries .
Synthesis of CdSe-Tetrapod Nanocrystals
OPA has been used as a capping ligand in the synthesis of CdSe-tetrapod nanocrystals . The effects of thermal annealing in a nitrogen environment on the chemical composition, morphology, crystal structure, and optoelectronic properties of the CdSe-tetrapods have been investigated .
Surfactant for Uniform Dispersion
OPA can be used as a surfactant that may be added to silver (Ag)/titanium oxide (TiO2) for uniform dispersion into the polymeric matrix .
Coating on Indium-Tin Oxide Substrates
OPA may be coated on indium-tin oxide (ITO) substrates, which can be used for super-resolution microscopy .
Preparation of Various Pharmaceutical Compounds
OPA is a basic building block and used in the preparation of various pharmaceutical compounds .
Corrosion Inhibitor in Dental Field
OPA is supported with calcium hydroxyapatite and used in the dental field as a corrosion inhibitor .
Wirkmechanismus
Target of Action
Octylphosphonic acid (OPA) primarily targets metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, serving as a protective anti-corrosive phosphonate layer . In the context of hybrid organic-inorganic perovskite films, OPA has been found to associate with the FA 0.9 MA 0.05 Cs 0.05 PbI 3 film at the molecular level .
Mode of Action
OPA’s mode of action involves the formation of a self-assembled monolayer (SAM) on the target surfaces . This SAM serves as a protective layer against corrosion . In perovskite films, OPA additives are chiefly filled at the edges of the perovskite grain boundaries . This suggests that OPA interacts with its targets by adhering to the surface and forming a protective layer.
Biochemical Pathways
Phosphonates, the class of compounds to which opa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Result of Action
The primary result of OPA’s action is the formation of a protective anti-corrosive layer on metal surfaces . In the context of perovskite films, OPA has been shown to have a comprehensive passivation effect on the surface defect and the decomposition of organic components in perovskite thin films .
Action Environment
The action of OPA is influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the nature of the metal surface it is applied to . In the case of perovskite films, the distribution of OPA additives and their effectiveness in passivating defects are likely influenced by the surface heterogeneity of the films .
Safety and Hazards
Zukünftige Richtungen
The development of novel phosphonic acid chemistry with a focus on self-healing, superior galvanic protection, and higher mechanical performance will have a strong focus in the future . New phosphonic acids should be screened for their toxicological profile and environmental impact before any possible commercial exploitation .
Eigenschaften
IUPAC Name |
octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCRMAPOWGWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044679 | |
| Record name | Octylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
| Record name | Phosphonic acid, P-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octylphosphonic acid | |
CAS RN |
4724-48-5 | |
| Record name | Octylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















